N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including benzodioxepin, triazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can be approached through multi-step organic synthesis. Key steps may include:
Formation of Benzodioxepin Rings: This can be achieved through the cyclization of catechol derivatives with appropriate dihaloalkanes under basic conditions.
Synthesis of Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Thioether Formation: The sulfanyl linkage can be introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Acetamide Formation: The final acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to amines or other reduced derivatives.
Substitution: The benzodioxepin rings and the triazole ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted benzodioxepin and triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis due to its multiple functional groups.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, given its structural complexity.
Receptor Binding:
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Material Production:
Mechanism of Action
The mechanism of action of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxepin and triazole rings may play key roles in binding to these targets, while the sulfanyl and acetamide groups could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the propan-2-yl group on the triazole ring, in particular, may influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C25H28N4O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H28N4O5S/c1-16(2)29-24(17-5-7-19-21(13-17)33-11-3-9-31-19)27-28-25(29)35-15-23(30)26-18-6-8-20-22(14-18)34-12-4-10-32-20/h5-8,13-14,16H,3-4,9-12,15H2,1-2H3,(H,26,30) |
InChI Key |
PMIVEEGVISIKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.